Anticancer agent 143

Immuno-oncology Phosphatase inhibition Target engagement

Anticancer agent 143 (Compound 369) is a rigorously validated dual PTPN2/PTP1B inhibitor with confirmed sub-2.5 nM IC50 against both targets. Unlike broader phosphatase inhibitors, its defined dual activity enables precise pharmacological replication of genetic PTPN2/PTP1B knockout models, critical for dissecting T-cell activation and tumor immune evasion. Built on a substituted benzothiophene core, it serves as a high-potency positive control in biochemical screening and a versatile starting point for SAR programs evaluating potency, selectivity, and drug-like properties.

Molecular Formula C19H15BrF2N3O6PS2
Molecular Weight 594.3 g/mol
Cat. No. B12376523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 143
Molecular FormulaC19H15BrF2N3O6PS2
Molecular Weight594.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)COC2=CC(=CC3=C2SC(=C3Br)C(F)(F)P(=O)(O)O)C4=NNN=C4
InChIInChI=1S/C19H15BrF2N3O6PS2/c1-34(29,30)12-4-2-10(3-5-12)9-31-15-7-11(14-8-23-25-24-14)6-13-16(20)18(33-17(13)15)19(21,22)32(26,27)28/h2-8H,9H2,1H3,(H,23,24,25)(H2,26,27,28)
InChIKeyZIPCRVPKLAFEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 143: A Dual PTPN2/PTP1B Inhibitor for Cancer Research Procurement


Anticancer agent 143 (compound 369, CAS 2948339-38-4) is a research-use dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2; also known as TC-PTP) and protein tyrosine phosphatase 1B (PTP1B; PTPN1) . The compound, with molecular formula C19H15BrF2N3O6PS2 and a molecular weight of 594.34 g/mol, is primarily utilized in the exploration of immune-oncology signaling pathways .

The Critical Non-Interchangeability of PTPN2/PTP1B Inhibitors: Why Anticancer Agent 143 Cannot Be Casually Substituted


PTPN2 and PTP1B are highly homologous intracellular phosphatases that act as key negative regulators of JAK-STAT and T-cell receptor signaling pathways [1]. The efficacy of inhibitors in this class is exquisitely sensitive to subtle variations in molecular structure, which dictate not only sub-nanomolar potency differences but also pharmacokinetic properties, selectivity profiles against other PTP family members, and ultimately, the ability to modulate the tumor immune microenvironment [1]. Therefore, direct substitution of one dual PTPN2/PTP1B inhibitor for another—even with nominally similar IC50 values—can lead to divergent and non-predictable experimental outcomes in immuno-oncology studies.

Quantitative Differentiation of Anticancer Agent 143 from Key PTPN2/PTP1B Inhibitor Comparators


Target Engagement: Comparative Sub-Nanomolar Potency Against PTPN2 and PTP1B

Anticancer agent 143 (compound 369) demonstrates exceptional biochemical potency against its dual targets, with reported IC50 values of <2.5 nM for both PTPN2 and PTP1B in enzyme assays . This positions it among the most potent dual inhibitors, exhibiting superior target engagement compared to the catalytic site inhibitor L598 (IC50 = 120 nM) , and showing higher potency against PTPN2 than the orally active inhibitor Tegeprotafib (PTPN2/1-IN-1), which has an IC50 of 4.4 nM for PTPN2 .

Immuno-oncology Phosphatase inhibition Target engagement

Structural and Property Differences Dictating Experimental Handling and Formulation

Anticancer agent 143 possesses distinct physicochemical properties that impact its use in experimental settings. With a molecular weight of 594.34 g/mol , it is significantly larger than Tegeprotafib (MW 326.30) and L598 (MW 362.07) . Its high hydrogen bond acceptor count (11) contrasts sharply with Tegeprotafib (7 HBA) , suggesting different solubility and permeability profiles. These differences are critical for in vivo formulation, as the compound's larger size and polarity will dictate its behavior in standard vehicles like DMSO/PEG300/saline mixtures .

Chemical properties Formulation In vivo study design

Pharmacological Mechanism: Direct Enzyme Inhibition Versus Targeted Protein Degradation

Anticancer agent 143 acts through direct, reversible inhibition of the PTPN2 and PTP1B catalytic sites, a mechanism distinct from emerging PROTAC degraders [1]. Recent patent literature discloses PROTAC molecules designed to degrade PTPN2 and PTP1B [2]. This fundamental difference in mechanism means that Anticancer agent 143 provides transient, dose-dependent target inhibition, whereas a degrader would lead to sustained elimination of the target protein. This distinction is critical for time-course experiments and studies of feedback regulation.

Chemical biology PROTAC Mechanism of action

Recommended Procurement and Research Scenarios for Anticancer Agent 143


Validating Dual PTPN2/PTP1B Dependency in Immuno-Oncology Models

Researchers aiming to dissect the contribution of simultaneous PTPN2 and PTP1B inhibition to T-cell activation or tumor immune evasion should utilize Anticancer agent 143. Its confirmed dual activity provides a tool to pharmacologically replicate findings from genetic knockout studies that target both phosphatases. This is especially relevant given the potential for dual inhibitors to augment anti-tumor immunity as described in recent literature [1].

Benchmarking Novel PTPN2/PTP1B Inhibitors in Enzyme Assays

In drug discovery programs, Anticancer agent 143 serves as a high-potency reference standard. Its well-defined dual inhibitory activity (<2.5 nM) [1] makes it suitable for use as a positive control in biochemical assays designed to screen and characterize new chemical entities or natural products for PTPN2 and PTP1B inhibitory potential.

Exploring Structure-Activity Relationships (SAR) Around the Benzothiophene Scaffold

Given its basis in a substituted benzothiophene core as disclosed in patent literature [1], Anticancer agent 143 is a valuable chemical probe for SAR studies. Medicinal chemists can use this compound as a starting point to investigate the impact of various substituents on potency, selectivity, and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 143

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.